Complejo de Alano-Dimetiletilamina

Descripción general

Descripción

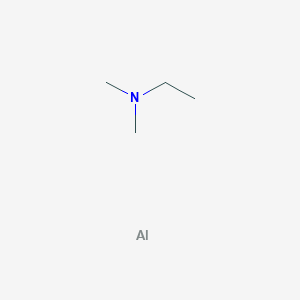

Alane-dimethylethylamine complex, also known as (Ethyldimethylamine)trihydroaluminum, is a chemical compound with the molecular formula C2H5N(CH3)2·AlH3. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. This compound is notable for its applications in hydrogen storage and as a precursor in the synthesis of aluminum nanoparticles .

Aplicaciones Científicas De Investigación

Alane-dimethylethylamine complex has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of the Alane-dimethylethylamine complex is brominated γ-lactams . The complex acts as a selective reducing agent, interacting with these lactams during the reduction process .

Mode of Action

The Alane-dimethylethylamine complex interacts with its targets through a reduction reaction . The complex, acting as a reducing agent, facilitates the reduction of brominated γ-lactams . This interaction results in the synthesis of dihydroflustramine C and flustramine E alkaloids .

Biochemical Pathways

The Alane-dimethylethylamine complex affects the biochemical pathway involved in the synthesis of dihydroflustramine C and flustramine E alkaloids . The reduction of brominated γ-lactams is a key step in this pathway .

Pharmacokinetics

It’s known that the complex is a liquid at room temperature with a density of 0837 g/mL at 25 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the Alane-dimethylethylamine complex’s action is the synthesis of dihydroflustramine C and flustramine E alkaloids . These alkaloids are produced as a result of the reduction of brominated γ-lactams .

Action Environment

The action of the Alane-dimethylethylamine complex can be influenced by environmental factors. For instance, the complex reacts extremely rapidly with moisture and oxygen, and may be pyrophoric . Therefore, a sealed system is required for its use . Furthermore, the complex’s reactivity and stability can be affected by temperature, as it has a melting point of 15°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of alane-dimethylethylamine complex typically involves the direct reaction of catalyzed aluminum with dimethylethylamine and hydrogen in a common solvent. This reaction proceeds under moderate pressures and temperatures to form the amine-alane adduct . For example, one method involves using 50 ml (0.461 mols) of liquid dimethylethylamine, diethyl ether, and an initial hydrogen pressure of 72.4 bar .

Industrial Production Methods: Industrial production of alane-dimethylethylamine complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specialized reactors and controlled environments helps in maintaining the desired reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Alane-dimethylethylamine complex undergoes various types of chemical reactions, including reduction, hydroalumination, and ligand-exchange reactions .

Common Reagents and Conditions:

Hydroalumination: It reacts with nitriles and isonitriles under specific conditions to form hydroaluminated products.

Ligand-Exchange Reactions: The complex can participate in ligand-exchange reactions to form various aluminum-containing compounds.

Major Products: The major products formed from these reactions include dihydroflustramine C, flustramine E alkaloids, and various hydroaluminated compounds .

Comparación Con Compuestos Similares

- Trimethylaluminum

- Triethylaluminum

- Lithium aluminum hydride

- Borane tetrahydrofuran complex

Comparison: Alane-dimethylethylamine complex is unique due to its specific ligand (dimethylethylamine), which provides distinct reactivity and stability compared to other aluminum hydride complexes. For instance, trimethylaluminum and triethylaluminum are more reactive but less stable, while lithium aluminum hydride is a stronger reducing agent but less selective .

Actividad Biológica

Aluminum;N,N-dimethylethanamine, commonly referred to as alane N,N-dimethylethylamine, is a complex of aluminum hydride with N,N-dimethylethylamine. This compound has garnered attention due to its unique properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and biological implications.

Alane N,N-dimethylethylamine is characterized by its liquid state at room temperature and a molecular formula of . It is typically synthesized via sonochemical methods that enhance the stability and reactivity of the aluminum nanoparticles produced from it. The synthesis involves combining alane with a catalyst such as titanium(IV) isopropoxide and an organic passivation agent like oleic acid. This method yields stable aluminum nanoparticles that exhibit unique thermal and oxidative properties, which can be advantageous in various applications .

The biological activity of aluminum compounds, including alane N,N-dimethylethylamine, is complex and multifaceted. Studies have indicated that aluminum can induce neurotoxic effects and may play a role in various health conditions, particularly neurodegenerative diseases. The mechanisms include:

- Neurotoxicity : Aluminum exposure has been linked to neurotoxic effects, potentially contributing to conditions such as Alzheimer's disease. It disrupts cellular signaling pathways and induces oxidative stress in neuronal cells .

- Pro-oxidant Activity : Aluminum compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells. This pro-oxidant activity is a significant factor in the toxicity associated with aluminum exposure .

- Inflammatory Responses : The presence of aluminum can trigger inflammatory pathways, further exacerbating its toxic effects on biological systems .

Pharmacological Potential

Despite its toxicological profile, derivatives of dimethylamine, including those containing aluminum complexes, have shown promising pharmacological activities:

- Antimicrobial Properties : Compounds featuring the dimethylamine moiety have demonstrated antimicrobial activities against various pathogens. This suggests potential applications in developing antimicrobial agents .

- Anticancer Activity : Some studies indicate that dimethylamine derivatives can influence tumor growth and metastasis, making them candidates for cancer therapy .

Case Studies

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of aluminum compounds on neuronal cell cultures. Results indicated that exposure led to increased levels of oxidative stress markers and cell death, highlighting the potential risks associated with aluminum exposure in neurological contexts .

- Antimicrobial Efficacy : Research on dimethylamine derivatives demonstrated significant antimicrobial activity against bacterial strains such as E. coli and Staphylococcus aureus. These findings suggest that modifications to the aluminum complex could enhance its therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁N·AlH₃ |

| Density | 0.837 g/mL at 25 °C |

| Hazard Classifications | Aquatic Chronic 3, Eye Dam. 1 |

| Target Organs | Central Nervous System |

| Biological Activity | Effect |

|---|---|

| Neurotoxicity | Induces oxidative stress |

| Antimicrobial | Effective against multiple pathogens |

| Anticancer | Modulates tumor growth |

Propiedades

InChI |

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFULSLYTSZPADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11AlN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124330-23-0 | |

| Record name | Alane N, N-dimethylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.